![molecular formula C12H16ClNO B1358599 [4-(3-Chlorophenyl)oxan-4-yl]methanamine CAS No. 1017450-92-8](/img/structure/B1358599.png)
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-Toluic hydrazide and glycine using polyphosphoric acid as a condensing agent. This method has been reported to be high yielding and efficient . Another related synthesis involves a four-component reaction using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids to produce N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for a catalyst or activation, which can be carried out at room temperature .
Molecular Structure Analysis
Molecular structure and spectroscopic data can be obtained using computational methods such as DFT (B3LYP) with various basis sets. For instance, the molecular structure of 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol was optimized and analyzed using these techniques, providing information on bond lengths, bond angles, and intramolecular charge transfer .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, which can be high yielding and do not necessarily require catalysts or special conditions. The reactions can lead to the formation of densely functionalized structures, as seen in the synthesis of oxadiazolyl methanamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide valuable information about the functional groups, thermal stability, and molecular structure of the compounds . Additionally, computational studies can predict properties like molecular electrostatic potential, HOMO-LUMO gap, and reactivity indices, which are crucial for understanding the chemical behavior of the compounds .
Applications De Recherche Scientifique
Environmental Impact and Toxicity
- Chlorophenols, including compounds similar to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, are known for their environmental persistence and can pose moderate toxic effects on mammalian and aquatic life. The toxicity can be significant, especially upon long-term exposure, and can be pronounced for certain chlorophenol derivatives, such as 2,4-dichlorophenol. These compounds also show a strong organoleptic effect, influencing the taste and odor of water (Krijgsheld & Gen, 1986) Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment.
Effects on Reproduction
- Exposure to phenolic compounds related to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, like benzophenone-3 (BP-3), has been linked with reproductive toxicity in both humans and animals. In humans, high levels of BP-3 exposure have been associated with changes in birth weight and gestational age. In fish and rats, BP-3 exposure has been linked to a decline in reproductive parameters, including egg production, hatching, sperm density, and altered estrous cycle, likely due to its endocrine-disrupting effects (Ghazipura et al., 2017) Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies.
Impact on Aquatic Life
- Chlorophenols (CPs), a group including compounds similar to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, are known to be persistent environmental contaminants that can accumulate in aquatic organisms. These compounds can lead to various toxic effects in fish, such as oxidative stress, immune system disruption, endocrine disruption, and even carcinogenic effects at different concentrations. CPs' toxicity can be attributed to both the compounds themselves and their metabolic products (Ge et al., 2017) The toxic effects of chlorophenols and associated mechanisms in fish.
Biodegradation and Environmental Fate
- Studies on compounds like chlorophenols have focused on their fate in environmental processes, such as biodegradation in Municipal Solid Waste Incineration (MSWI). These studies provide insights into the pathways and rate of formation of these compounds and their precursors during various chemical and thermal processes, including their role in the formation of dioxins, a major environmental concern (Peng et al., 2016) Chlorophenols in Municipal Solid Waste Incineration: A review.
Safety And Hazards
“[4-(3-Chlorophenyl)oxan-4-yl]methanamine” is classified as dangerous according to GHS pictograms . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNMFDXKDMPQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)oxan-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





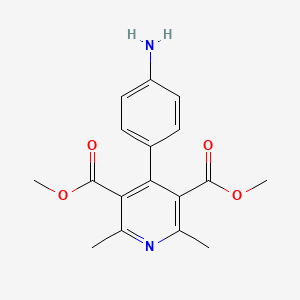

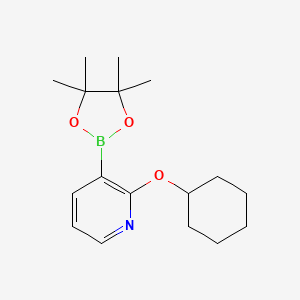
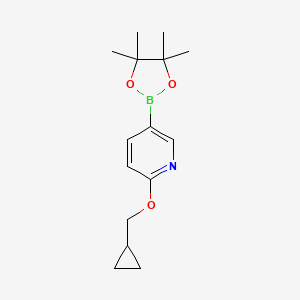
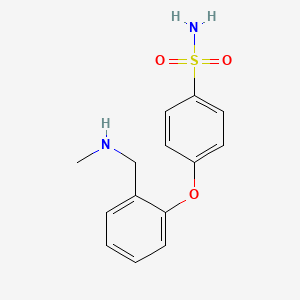
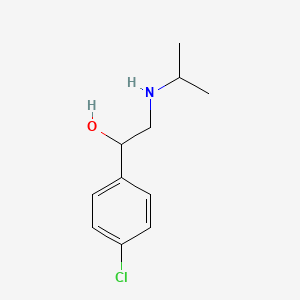
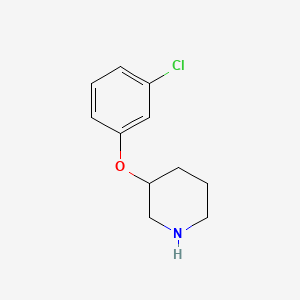

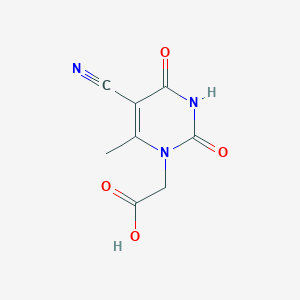
![1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1358539.png)
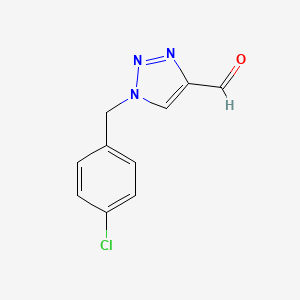
![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)